molecular formula C30H38ClN7O7S B15340648 N-4-Tosyl-glycyl-L-prolyl-L-arginine 7-amido-4-methylcoumarin hydrochloride

N-4-Tosyl-glycyl-L-prolyl-L-arginine 7-amido-4-methylcoumarin hydrochloride

Cat. No.: B15340648
M. Wt: 676.2 g/mol
InChI Key: SRRKKDQGNHCPIE-APOTVMFESA-N
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Description

N-4-Tosyl-glycyl-L-prolyl-L-arginine 7-amido-4-methylcoumarin hydrochloride is a synthetic peptide substrate used primarily in biochemical research. This compound is known for its role in protease assays, where it serves as a fluorogenic substrate. Upon cleavage by specific proteases, it releases a fluorescent product, allowing researchers to measure enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-4-Tosyl-glycyl-L-prolyl-L-arginine 7-amido-4-methylcoumarin hydrochloride involves multiple steps:

    Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups.

    Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or similar additives.

    Deprotection: The protecting groups are removed under acidic or basic conditions.

    Coumarin Derivative Attachment: The 7-amido-4-methylcoumarin moiety is attached to the peptide chain.

    Final Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often used to streamline the synthesis.

Types of Reactions:

    Hydrolysis: The compound undergoes hydrolysis in the presence of specific proteases, leading to the release of the fluorescent 7-amido-4-methylcoumarin.

    Substitution Reactions: The tosyl group can be substituted under certain conditions, altering the compound’s properties.

Common Reagents and Conditions:

    Protease Enzymes: Used for hydrolysis reactions.

    Acids and Bases: Employed for deprotection steps during synthesis.

    Coupling Reagents: DCC, DIC, HOBt for peptide bond formation.

Major Products:

    Fluorescent Product: 7-amido-4-methylcoumarin is the major product formed upon protease-mediated hydrolysis.

Scientific Research Applications

N-4-Tosyl-glycyl-L-prolyl-L-arginine 7-amido-4-methylcoumarin hydrochloride is widely used in:

    Biochemistry: As a substrate in protease assays to measure enzyme activity.

    Molecular Biology: In studies involving protein-protein interactions and enzyme kinetics.

    Medicine: For diagnostic purposes, particularly in assays to detect protease activity in various diseases.

    Pharmaceutical Research: In drug discovery and development, especially for screening protease inhibitors.

Mechanism of Action

The compound acts as a substrate for specific proteases. Upon cleavage by the enzyme, the peptide bond between the arginine and the 7-amido-4-methylcoumarin is hydrolyzed, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to determine the activity of the protease. The molecular targets are the active sites of the proteases, and the pathway involves the hydrolysis of the peptide bond.

Comparison with Similar Compounds

    N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide: Another peptide substrate used in protease assays.

    Nα-p-Tosyl-L-arginine methyl ester: Used in similar biochemical assays to measure enzyme activity.

Uniqueness: N-4-Tosyl-glycyl-L-prolyl-L-arginine 7-amido-4-methylcoumarin hydrochloride is unique due to its fluorogenic properties, which allow for sensitive detection of protease activity. The release of a fluorescent product upon cleavage provides a clear and measurable signal, making it highly valuable in research applications.

Properties

Molecular Formula

C30H38ClN7O7S

Molecular Weight

676.2 g/mol

IUPAC Name

N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C30H37N7O7S.ClH/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-23(5-3-13-33-30(31)32)28(40)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20;/h7-12,15-16,23-24,34H,3-6,13-14,17H2,1-2H3,(H,35,40)(H,36,41)(H4,31,32,33);1H/t23-,24?;/m0./s1

InChI Key

SRRKKDQGNHCPIE-APOTVMFESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl

Origin of Product

United States

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